molecular formula C21H21N3O2 B2715346 Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate CAS No. 843622-89-9

Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Cat. No. B2715346
CAS RN: 843622-89-9
M. Wt: 347.418
InChI Key: PXIBYFVMOHEGHK-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have diverse pharmacological and industrial purposes . They show diverse pharmacological activities and can be synthesized by adopting green chemistry principles .


Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, they can be synthesized through the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex. For example, a similar compound, 3-methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, contains a total of 53 bonds. There are 30 non-H bond(s), 21 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 20 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .

Scientific Research Applications

Safety And Hazards

The safety and hazards of quinoxaline derivatives can vary widely depending on their specific structure. For example, n-Butyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and may cause drowsiness or dizziness .

Future Directions

The future directions in the research of quinoxaline derivatives could include the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

properties

IUPAC Name

butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBYFVMOHEGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

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